N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a benzamide core substituted with chloro, methoxy, and trifluoroethoxy groups, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is currently unknown
Biochemical Pathways
Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on uncovering these pathways to understand the compound’s mechanism of action better.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include pH, temperature, presence of other molecules, and cellular environment. Specific details on how these factors influence the action of this compound are currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-chloro-4-methoxybenzyl chloride with 2,5-bis(2,2,2-trifluoroethoxy)aniline under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(4-methoxyphenyl)benzamide: A related compound with similar structural features but lacking the trifluoroethoxy groups.
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Another benzamide derivative with different substituents.
Uniqueness
N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of both chloro and trifluoroethoxy groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF6NO4/c1-29-16-4-2-11(6-14(16)20)8-27-17(28)13-7-12(30-9-18(21,22)23)3-5-15(13)31-10-19(24,25)26/h2-7H,8-10H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVALQBQQCXCORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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